1-(3,4-Difluorophenyl)-1H-pyrrole-2,5-dione
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Overview
Description
1-(3,4-Difluorophenyl)-1H-pyrrole-2,5-dione is a heterocyclic compound characterized by the presence of a pyrrole ring substituted with a 3,4-difluorophenyl group
Mechanism of Action
Target of Action
The primary target of 1-(3,4-Difluorophenyl)-1H-pyrrole-2,5-dione is the Dopamine D2 receptor . This receptor plays a crucial role in the dopaminergic system, which is involved in various brain functions such as reward, learning, and memory.
Mode of Action
This compound acts as an antagonist at the Dopamine D2 receptor . This means it binds to the receptor and blocks its activation by dopamine, thereby inhibiting the downstream signaling pathways triggered by dopamine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-difluorophenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 3,4-difluoroaniline with maleic anhydride under acidic conditions. The reaction proceeds through the formation of an intermediate imide, which subsequently undergoes cyclization to yield the desired pyrrole-2,5-dione derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of suitable solvents, catalysts, and temperature control to facilitate the cyclization process efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Difluorophenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrrole ring, depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
1-(3,4-Difluorophenyl)-1H-pyrrole-2,5-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
- 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione
- 1-(3,4-Difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl
Comparison: 1-(3,4-Difluorophenyl)-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern and the resulting electronic and steric effects. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted applications in research and industry.
Properties
IUPAC Name |
1-(3,4-difluorophenyl)pyrrole-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F2NO2/c11-7-2-1-6(5-8(7)12)13-9(14)3-4-10(13)15/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNOVCCMWCOYQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=O)C=CC2=O)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369685 |
Source
|
Record name | 1-(3,4-Difluorophenyl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154505-91-6 |
Source
|
Record name | 1-(3,4-Difluorophenyl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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